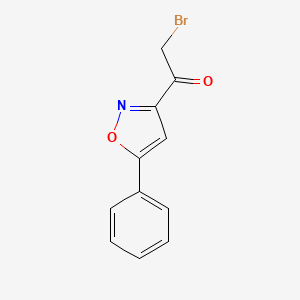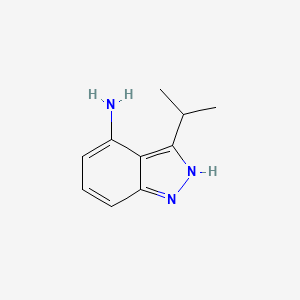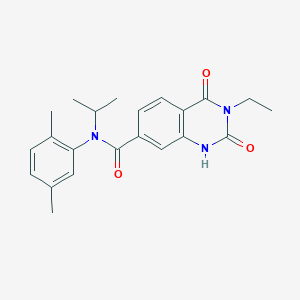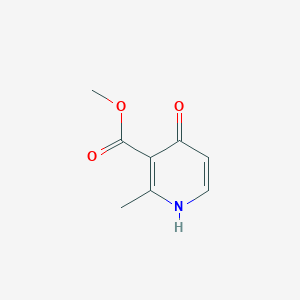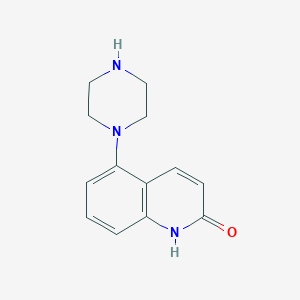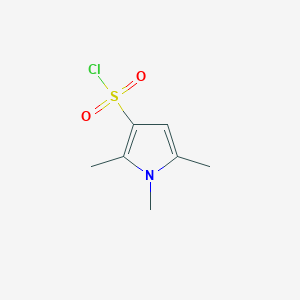
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClNO2S. It is known for its role in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a sulfonyl chloride group attached to a pyrrole ring, which is further substituted with three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride can be synthesized through several chemical reactions. One common method involves the reaction of 1,2,5-trimethylpyrrole with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions.
Sulfonic Acid Derivatives: Resulting from oxidation reactions.
Sulfinyl or Thiol Derivatives: Produced via reduction reactions.
Scientific Research Applications
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide compounds.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,5-trimethyl-1H-pyrrole-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure with a pyrazole ring instead of a pyrrole ring.
1,2,5-Trimethylpyrrole: Lacks the sulfonyl chloride group but shares the same pyrrole ring structure.
2,3,5-Trimethyl-1H-pyrrole: Another trimethyl-substituted pyrrole compound.
Uniqueness
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
499770-93-3 |
|---|---|
Molecular Formula |
C7H10ClNO2S |
Molecular Weight |
207.68 g/mol |
IUPAC Name |
1,2,5-trimethylpyrrole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClNO2S/c1-5-4-7(12(8,10)11)6(2)9(5)3/h4H,1-3H3 |
InChI Key |
ZRISXCFNGPAEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)
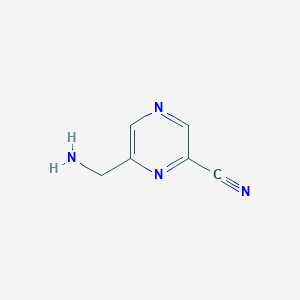
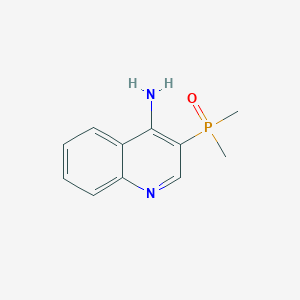

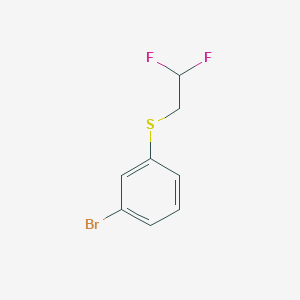

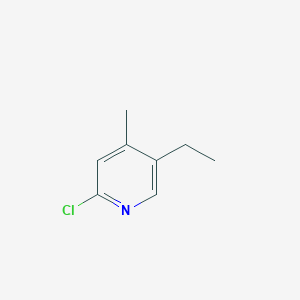
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
